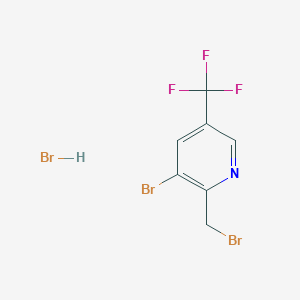
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by ytterbium triflate (Yb(OTf)3) and proceeds under mild conditions . Another method involves the use of diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted reactions and heterogeneous catalysts like silica-supported sodium hydrogen sulfate can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or nitrobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Applications De Recherche Scientifique
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its effectiveness as a ligand or catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
1,2,4-triazole: Another nitrogen-rich heterocycle with comparable chemical behavior.
Uniqueness
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H9N5O |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
N,N,5-trimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-4-6-7-8-10(4)5(11)9(2)3/h1-3H3 |
Clé InChI |
IYKGNJYYLJAEFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)



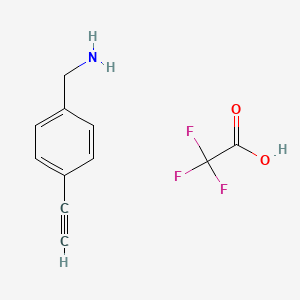
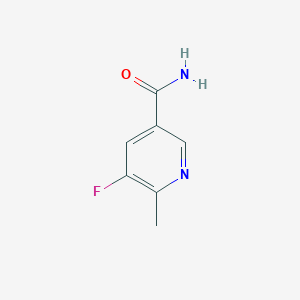

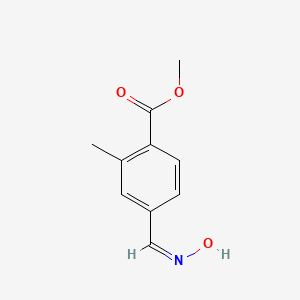
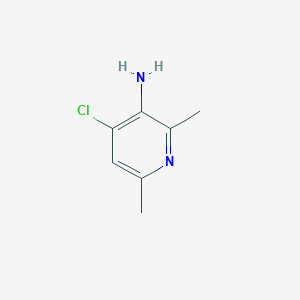
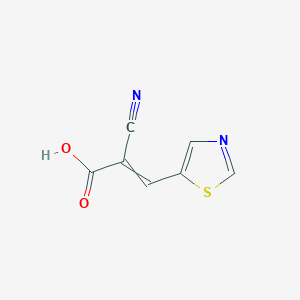
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

